molecular formula C10H8FN3S B1481711 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098132-47-7

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1481711
CAS No.: 2098132-47-7
M. Wt: 221.26 g/mol
InChI Key: XDJDLCMZCWVZAP-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a fluorinated pyrazole derivative of high interest in medicinal chemistry and drug discovery research. The molecular scaffold incorporates a thiophene ring and a nitrile group, a configuration commonly explored in the development of bioactive molecules . The 2-fluoroethyl substitution on the pyrazole nitrogen is a strategic modification often employed to fine-tune the compound's physicochemical properties, metabolic stability, and its ability to penetrate biological membranes . The carbonitrile functional group (-C#N) serves as a versatile synthetic handle for further chemical transformations into other valuable derivatives, such as carboxamides or carboxylic acids, facilitating the creation of extensive compound libraries for structure-activity relationship (SAR) studies. Researchers utilize this compound and its close analogs as a key synthetic intermediate in various research applications, including the investigation of enzyme inhibitors and the design of novel diagnostic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3S/c11-3-4-14-8(7-12)6-9(13-14)10-2-1-5-15-10/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJDLCMZCWVZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)C#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring is commonly synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For the targeted compound, a substituted pyrazole intermediate bearing a cyano group at the 5-position is prepared through:

  • Cyclization of α,β-unsaturated nitriles or β-ketonitriles with hydrazine derivatives.
  • Alternatively, nitrile-substituted pyrazoles can be synthesized via diazotization and subsequent ring closure reactions.

Introduction of the Thiophen-2-yl Group

The thiophen-2-yl substituent at the 3-position of the pyrazole ring is generally introduced by:

  • Using thiophene-containing precursors in the pyrazole ring formation step.
  • Cross-coupling reactions such as Suzuki or Stille coupling on halogenated pyrazole intermediates to attach the thiophen-2-yl group.

Alkylation with 2-Fluoroethyl Group

The N-1 position alkylation with a 2-fluoroethyl moiety is typically achieved by:

  • Reacting the pyrazole intermediate with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.
  • Conditions such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) are preferred to facilitate nucleophilic substitution.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring formation Hydrazine + β-ketonitrile, reflux in ethanol 60-75 Cyclization under acidic or neutral conditions; purification by recrystallization
Thiophen-2-yl introduction Suzuki coupling: Pyrazole-Br + thiophen-2-yl boronic acid, Pd catalyst, base 70-85 Pd(PPh3)4 or Pd(dppf)Cl2 catalysts commonly used; inert atmosphere required
N-1 alkylation with 2-fluoroethyl halide 2-fluoroethyl bromide, K2CO3, DMF, 50-80°C 65-80 Reaction time 4-8 hours; monitoring by TLC or HPLC; purification by column chromatography

Research Findings and Optimization

  • Base Selection: Potassium carbonate is often preferred for alkylation due to mildness and good yields; stronger bases like sodium hydride can lead to side reactions.
  • Solvent Effects: Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity and improve alkylation efficiency.
  • Temperature Control: Moderate heating (50-80°C) balances reaction rate and minimizes decomposition.
  • Purification: Column chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate) is effective for isolating pure product.

Comparative Analysis of Preparation Routes

Method Aspect Advantages Disadvantages
Direct alkylation on pyrazole Straightforward, fewer steps Possible N-alkylation regioselectivity issues
Cross-coupling for thiophen-2-yl High regioselectivity, versatile Requires Pd catalysts, sensitive to moisture
One-pot synthesis approaches Time-saving, reduced purification steps Lower yields, more side products

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value
Reaction temperature 50-80 °C
Reaction time 4-8 hours
Solvents DMF, DMSO, ethanol
Base K2CO3, NaH
Catalyst for coupling Pd(PPh3)4, Pd(dppf)Cl2
Yield 60-85%
Purification Recrystallization, column chromatography

The preparation of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile involves a multi-step synthetic strategy combining pyrazole ring formation, thiophen-2-yl group introduction via cross-coupling, and N-1 alkylation with 2-fluoroethyl halides. Optimizing reaction conditions such as base choice, solvent, and temperature is critical for maximizing yield and purity. The methods described are supported by diverse literature and patent sources, reflecting current best practices in heterocyclic synthesis.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

    Cross-Coupling Reactions:

Common reagents and conditions used in these reactions include transition metal catalysts (e.g., palladium, nickel), organic solvents (e.g., dichloromethane, tetrahydrofuran), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is investigated for its electronic properties, making it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.

    Industrial Applications: Its stability and reactivity make it useful in the synthesis of advanced materials and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl and thiophenyl groups contribute to its binding affinity and specificity, while the cyano group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and physicochemical properties of the target compound with analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Functional Groups Reference
Target Compound 2-Fluoroethyl (1), Thiophen-2-yl (3), CN (5) C₁₀H₉FN₃S 222.26 Nitrile, Fluoroethyl
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid 2-Fluoroethyl (1), Thiophen-2-yl (3), COOH (5) C₁₀H₉FN₂O₂S 240.26 Carboxylic acid
Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate 2,4-Difluorophenyl (1), Thiophen-2-yl (3), COOCH₃ (5) C₁₅H₁₀F₂N₂O₂S 320.31 Ester, Difluorophenyl
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d) Phenyl (3), Thiadiazolylthio (side chain) C₁₆H₁₃N₅S₂ 371.1 (M+H)+ Thiadiazole, Nitrile
Key Observations:

Nitrile vs. The electron-withdrawing nature of the nitrile may stabilize the pyrazole ring, reducing susceptibility to nucleophilic attacks compared to ester-containing derivatives .

Thiophene vs. Other Heterocycles :

  • The thiophen-2-yl group contributes to π-electron richness, facilitating interactions with biological targets or materials. In contrast, phenyl or thiadiazole substituents (e.g., in compound 7d) may alter binding affinities or electronic properties .

Physicochemical and Crystallographic Properties

  • Melting Points and Solubility :

    • While direct data for the target compound are unavailable, analogs like compound 7d (mp 191.8°C) suggest that nitrile-containing pyrazoles exhibit high crystallinity .
    • The carboxylic acid analog () may form hydrogen-bonded dimers, increasing melting points compared to the nitrile .
  • Crystal Packing :

    • Hydrogen bonding patterns (e.g., N–H···N or C≡N···H interactions) and π-stacking of thiophene rings could dominate the crystal structure, as inferred from graph-set analysis tools like Mercury CSD .

Biological Activity

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a novel compound belonging to the pyrazole family, characterized by a unique structure that includes a thiophene moiety and a fluoroethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are still under investigation.

The molecular formula of this compound is C10H9FN2S, with a molecular weight of 208.26 g/mol. Its structural features include:

  • Pyrazole Ring : Provides a core structure that is known for its diverse biological activities.
  • Fluoroethyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Thiophene Moiety : Contributes to electronic properties and may influence biological interactions.

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been widely studied. The following key activities have been associated with similar compounds:

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, various studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : Compounds may cause G2/M phase arrest, leading to increased apoptosis rates.
  • Microtubule Disruption : Some pyrazole derivatives interfere with tubulin polymerization, affecting cell division and survival.
CompoundCancer TypeIC50 (µM)Mechanism of Action
2-Phenyl-4-quinoloneProstate Cancer (PC-3)0.85Induces apoptosis via microtubule disruption
This compoundTBDTBDTBD

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:

  • Inhibition Assays : Compounds in this class have demonstrated up to 93% inhibition of IL-6 at specific concentrations compared to standard anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored against various bacterial strains. Studies indicate that certain pyrazole compounds exhibit activity against:

  • Gram-positive and Gram-negative Bacteria : Including Staphylococcus aureus and Escherichia coli.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The fluoroethyl group enhances binding affinity to target enzymes or receptors.
  • The thiophene moiety may participate in π-stacking interactions with biological macromolecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
Reactant of Route 2
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1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile

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